molecular formula C4H6N4O3S2 B1139258 Acetazolamide-d3 CAS No. 1189904-01-5

Acetazolamide-d3

Cat. No.: B1139258
CAS No.: 1189904-01-5
M. Wt: 225.3 g/mol
InChI Key: BZKPWHYZMXOIDC-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetazolamide-d3 is a deuterated form of acetazolamide, a carbonic anhydrase inhibitor. It is commonly used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling. Acetazolamide itself is used to treat conditions such as glaucoma, epilepsy, mountain sickness, periodic paralysis, central sleep apnea, and idiopathic intracranial hypertension .

Mechanism of Action

Target of Action

Acetazolamide-d3, also known as Acetazolamide, primarily targets the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and water in the body .

Mode of Action

This compound acts by reversibly inhibiting the carbonic anhydrase enzyme . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . In vitro studies have also found that this compound acidifies the cytosol and activates kinases that subsequently force synaptic recycling mechanisms, hence modulating synaptic performance .

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. It leads to a decrease in the formation of hydrogen ions and bicarbonate from carbon dioxide and water . This action has a significant impact on the body’s pH balance and fluid regulation . Furthermore, it has been suggested that more contemporary studies have focused on cellular membrane ion/water channel activity .

Pharmacokinetics

After oral ingestion, this compound is rapidly absorbed with a Tmax of 2–4 hours and a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . The plasma elimination half-life values in adults are 10–15 hours .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acid-base status of the patient may alter the distribution of this compound in the cerebrospinal fluid (CSF) and brain . Furthermore, the drug’s efficacy in the context of acute mountain sickness (AMS) is likely due to a multitude of effects, including metabolic acidosis resulting from renal carbonic anhydrase inhibition, improvements in ventilation from tissue respiratory acidosis, improvements in sleep quality from carotid body carbonic anhydrase inhibition, and effects of diuresis .

Biochemical Analysis

Biochemical Properties

Acetazolamide D3 interacts with various enzymes and proteins, primarily through the inhibition of carbonic anhydrase . This inhibition reduces the secretion of certain fluids, decreases renal blood flow and glomerular filtration, and can act to discharge abnormal discharge or neurons in the central nervous system .

Cellular Effects

Acetazolamide D3 has a profound impact on various types of cells and cellular processes . It influences cell function by focusing on cellular membrane ion/water channel activity . It effectively reduces intracranial pressure (ICP), irrespective of the mode of drug administration and level of anaesthesia . The effect appears to occur via a direct action on the choroid plexus and an associated decrease in cerebrospinal fluid secretion .

Molecular Mechanism

The molecular mechanism of Acetazolamide D3 primarily involves the inhibition of carbonic anhydrase . This leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition . It also affects the pharmacokinetics of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetazolamide D3 change over time . It has been observed that the prolonged use of Acetazolamide D3 is likely to be limited due to common adverse events . A better understanding of Acetazolamide D3’s clinical impact and molecular mechanisms is sure to elaborate on both healthy physiological mechanisms and disease .

Dosage Effects in Animal Models

In animal models, the effects of Acetazolamide D3 vary with different dosages . For instance, in dogs, the usual dose is 3.5 to 5 mg per pound every 6 hours when treating metabolic acidosis or glaucoma . In cats, the usual dose is 3.5 mg per pound every 8 hours .

Metabolic Pathways

Acetazolamide D3 is involved in various metabolic pathways . It inhibits carbonic anhydrase, causing a reduction in the availability of hydrogen ions for active transport in the renal tubule lumen . This leads to alkaline urine and an increase in the excretion of bicarbonate, sodium, potassium, and water .

Transport and Distribution

Acetazolamide D3 is transported and distributed within cells and tissues . After oral ingestion, Acetazolamide D3 is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . It is not metabolized and approximately 100% of an administered dose is excreted as unchanged Acetazolamide D3 in urine .

Subcellular Localization

It is known that Acetazolamide D3 can aggregate in distinct patterns within various cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetazolamide-d3 involves the incorporation of deuterium atoms into the acetazolamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated acetic anhydride with 5-amino-1,3,4-thiadiazole-2-sulfonamide under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the product’s quality .

Chemical Reactions Analysis

Types of Reactions

Acetazolamide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Therapeutic Applications

1. Treatment of Glaucoma and Idiopathic Intracranial Hypertension

  • Acetazolamide is commonly prescribed for reducing intraocular pressure in glaucoma patients and managing idiopathic intracranial hypertension. Its mechanism involves decreasing the production of aqueous humor and cerebrospinal fluid, respectively .

2. Management of Altitude Sickness

  • The drug is effective in preventing altitude sickness by promoting acclimatization through metabolic acidosis, which enhances oxygen delivery to tissues .

3. Heart Failure Management

  • Recent studies indicate that acetazolamide can improve diuretic efficiency in patients with acute decompensated heart failure. In a clinical trial, the addition of acetazolamide to standard loop diuretics resulted in significantly higher rates of successful decongestion among patients .

4. Epilepsy Treatment

  • Acetazolamide has been used as an adjunctive treatment for certain types of epilepsy. It is believed to increase seizure thresholds through modulation of intracellular pH and inflammation .

Pharmacokinetic Studies

The use of acetazolamide-d3 allows researchers to better understand the pharmacokinetics of acetazolamide without interference from endogenous compounds. Studies have shown that:

  • Absorption and Metabolism : this compound exhibits similar absorption characteristics to its non-deuterated counterpart but provides clearer insights into metabolic pathways due to its isotopic labeling .
  • Urinary Excretion Studies : Research involving urine samples has demonstrated the efficacy of this compound as a tracer for quantifying acetazolamide levels and metabolites, enhancing the understanding of its pharmacokinetic profile .

Case Studies

Case Study 1: Acute Decompensated Heart Failure

  • In a multicenter trial involving 519 patients, those receiving intravenous acetazolamide showed a 42.2% success rate in decongestion compared to 30.5% in the placebo group, highlighting its effectiveness when combined with loop diuretics .

Case Study 2: Epilepsy Management

  • A review of 12 observational studies indicated that approximately 49% of patients experienced a significant reduction in seizure frequency when treated with acetazolamide, showcasing its potential as an antiepileptic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetazolamide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and quality control processes .

Biological Activity

Acetazolamide-d3 (d3-AZM) is a deuterated form of acetazolamide, a well-known carbonic anhydrase inhibitor used primarily in the treatment of various medical conditions, including glaucoma, epilepsy, and altitude sickness. The biological activity of d3-AZM is closely related to its mechanism of action, pharmacokinetics, and clinical implications. This article will explore these aspects in detail, supported by data tables and case studies.

Carbonic Anhydrase Inhibition
Acetazolamide functions by inhibiting carbonic anhydrase (CA), an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form carbonic acid. By inhibiting CA, d3-AZM leads to an accumulation of carbonic acid, resulting in decreased blood pH (increased acidity). This mechanism is crucial for its diuretic effects and its ability to reduce intraocular pressure:

  • Increased Excretion : The inhibition of CA in the proximal tubule of the nephron results in increased excretion of bicarbonate, sodium, and chloride, leading to diuresis.
  • Reduced Aqueous Humor Production : In the eye, inhibition of CA decreases aqueous humor secretion, beneficial for treating glaucoma.
  • Antiepileptic Effects : The modulation of neuronal excitability through CA inhibition is thought to contribute to its antiepileptic effects by affecting GABA-A signaling and calcium ion dynamics in neurons .

Pharmacokinetics

  • Absorption : Acetazolamide is well absorbed when administered orally.
  • Distribution : It exhibits high binding affinity to carbonic anhydrase-rich tissues such as kidneys and red blood cells.
  • Metabolism : d3-AZM does not undergo significant metabolic alteration.
  • Excretion : The plasma half-life ranges from 6 to 9 hours, with renal excretion being the primary elimination route .

Table 1: Clinical Applications of this compound

ConditionMechanismClinical Outcome
GlaucomaReduces aqueous humor productionDecreased intraocular pressure
EpilepsyModulates neuronal excitabilityReduction in seizure frequency
Metabolic AlkalosisIncreases bicarbonate excretionCorrection of acid-base balance
Acute Mountain SicknessReduces symptoms by inducing metabolic acidosisAlleviation of altitude sickness

Case Studies

  • Case Study on Worsening Acidosis
    Two patients with chronic obstructive pulmonary disease (COPD) experienced worsening acidosis after receiving acetazolamide for acute respiratory failure. Both patients showed significant changes in arterial blood gas measurements post-administration, indicating potential risks associated with its use in specific populations .
  • Renal Complications Post-Acetazolamide Administration
    A report detailed a patient who developed acute kidney injury (AKI) after receiving acetazolamide for metabolic alkalosis. The patient presented with flank pain and decreased urine output but responded well to fluid resuscitation and bicarbonate therapy . This highlights the importance of monitoring renal function during treatment.

Research Findings

Recent studies have focused on the biological activity of this compound concerning its pharmacological properties:

  • In Vitro Studies : Research has shown that d3-AZM maintains similar inhibitory effects on carbonic anhydrase compared to non-deuterated forms, confirming its potential for use in pharmacokinetic studies where isotopic labeling is beneficial .
  • Bone Health Implications : Chronic use of carbonic anhydrase inhibitors like acetazolamide has been linked to changes in bone mineral density, necessitating further investigation into long-term effects on skeletal health .

Properties

IUPAC Name

2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKPWHYZMXOIDC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675501
Record name N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189904-01-5
Record name N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why was Acetazolamide D3 chosen as the internal standard for this LC-MS/MS assay?

A1: The research article focuses on developing a sensitive and reliable method to quantify Acetazolamide in human plasma []. Acetazolamide D3, a deuterated form of Acetazolamide, likely shares very similar physicochemical properties with the analyte. This similarity makes it an ideal internal standard for several reasons:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.